molecular formula C16H14N2O B15086900 3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one CAS No. 208122-51-4

3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one

Cat. No.: B15086900
CAS No.: 208122-51-4
M. Wt: 250.29 g/mol
InChI Key: YTYBJPIUORONGK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one is an organic compound with a complex structure that includes an indole core and a phenyl group substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one typically involves the reaction of 3,4-dimethylaniline with isatin. The reaction proceeds through a condensation mechanism, where the amine group of 3,4-dimethylaniline reacts with the carbonyl group of isatin to form the imine linkage. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core and dimethyl-substituted phenyl group make it a versatile compound for various applications .

Properties

CAS No.

208122-51-4

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H14N2O/c1-10-7-8-12(9-11(10)2)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-9H,1-2H3,(H,17,18,19)

InChI Key

YTYBJPIUORONGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)C

solubility

24 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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